molecular formula C11H9ClN2O2S2 B2965113 2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide CAS No. 864974-84-5

2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide

Cat. No. B2965113
M. Wt: 300.78
InChI Key: STXNHRWENYHPIJ-UHFFFAOYSA-N
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Description

The compound “2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The presence of the chloro group indicates that one of the hydrogen atoms in the molecule has been replaced by a chlorine atom .


Synthesis Analysis

The synthesis of this compound could involve several steps. One possible method could start with 5-chloro-2-thiophenecarboxylic acid . This compound could undergo Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene . Then, liquid alkali hydrolysis could be performed to obtain the target product .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its constituent parts. The thiophene rings, the carboxamide group, and the chloro group all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents present. For example, under certain conditions, the compound could undergo reactions typical of carboxamides or chlorinated compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro group could affect the compound’s reactivity and the presence of the carboxamide group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

This compound is part of a broader class of thiophene derivatives that are of interest due to their diverse chemical reactions and potential as building blocks for more complex molecules. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate demonstrate the synthesis of thiophene derivatives, highlighting a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids in high yield, indicating the versatility of thiophene carboxylates in synthesis (Corral & Lissavetzky, 1984).

Biological Activity

Thiophene derivatives, including those related to "2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide," show potential in various biological applications. For instance, the synthesis and evaluation of nitrothiophene-5-carboxamides reveal their potential as radiosensitizers and bioreductively activated cytotoxins, suggesting the importance of structural modifications on thiophene derivatives for enhancing biological activity (Threadgill et al., 1991).

Antimicrobial and Antipathogenic Effects

Research on thiophene derivatives also focuses on their antimicrobial and antipathogenic effects. For example, studies on the antimicrobial evaluation and docking studies of thiophene-2-carboxamides demonstrate their potential in addressing microbial infections, offering insights into the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Anticonvulsant and CNS Activity

Furthermore, thiophene derivatives have been studied for their central nervous system (CNS) activity, including anticonvulsant effects. The crystal structures of certain anticonvulsant enaminones derived from thiophene carboxamides have been determined, contributing to the understanding of their biological activity and paving the way for the development of new CNS-active compounds (Kubicki, Bassyouni, & Codding, 2000).

Safety And Hazards

This compound could pose certain hazards due to its chemical structure. For example, it could cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, and its potential applications. For example, it could be interesting to explore its potential use in the synthesis of other complex organic molecules or its potential biological activity .

properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S2/c1-13-9(15)6-4-5-17-11(6)14-10(16)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXNHRWENYHPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide

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